molecular formula C9H13NO3S2 B8666627 2-[(2-Methoxyethyl)sulfanyl]benzene-1-sulfonamide CAS No. 87028-94-2

2-[(2-Methoxyethyl)sulfanyl]benzene-1-sulfonamide

Cat. No. B8666627
CAS RN: 87028-94-2
M. Wt: 247.3 g/mol
InChI Key: WEBWYUORYXBWFQ-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)sulfanyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H13NO3S2 and its molecular weight is 247.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Methoxyethyl)sulfanyl]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methoxyethyl)sulfanyl]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87028-94-2

Product Name

2-[(2-Methoxyethyl)sulfanyl]benzene-1-sulfonamide

Molecular Formula

C9H13NO3S2

Molecular Weight

247.3 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)benzenesulfonamide

InChI

InChI=1S/C9H13NO3S2/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)

InChI Key

WEBWYUORYXBWFQ-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-(2-methoxyethylthio)benzenamine (91.5 g, 0.500 mol) in a mixture of concentrated hydrochloric acid (175 ml) and glacial acetic acid (80 ml) was added a solution of sodium nitrite (39.3 g, 0.550 mol) in water (75 ml) at -5° to 0°. The solution was stirred at 0° for 1/2 hour and then poured, in several portions, into a mixture of cupric chloride dihydrate (10.0 g, 0.059 mol) and liquid sulfur dioxide (77.5 ml, 1.76 mol), in glacial acetic acid (500 ml) at 0°. The resulting solution was stirred at 0° for one hour and then allowed to warm to room temperature. After four hours, ice-water (2000 ml) was added and the resulting oil was extracted into 1-chlorobutane (4×500 ml). The organic extracts were washed with water (5×500 ml) and saturated sodium bicarbonate (until neutral), dried (MgSO4), filtered and reduced in volume to 1000 ml. The sulfonyl chloride solution was cooled to 0° under nitrogen and treated with liquid anhydrous ammonia (50 ml, 2.0 mol). After 1 hour at 0°, the mixture was allowed to warm to room temperature and stirred for 21/2 hours. The reaction mixture was filtered and the resulting solid washed with 1-chlorobutane and water. 2-(2-methoxyethylthio)benzenesulfonamide (84 g, 68%) was obtained as a light-orange solid: m.p. 127°-130°.
Quantity
91.5 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
39.3 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
[Compound]
Name
cupric chloride dihydrate
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
77.5 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
2000 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six

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